(2-Methylbutyl)(oxolan-2-ylmethyl)amine is a chemical compound with the molecular formula and a molecular weight of 185.31 g/mol. This compound is classified as an amine, specifically a secondary amine due to the presence of the nitrogen atom bonded to two carbon-containing groups. The compound features a 2-methylbutyl group and an oxolan-2-ylmethyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of (2-Methylbutyl)(oxolan-2-ylmethyl)amine typically involves the reaction of 2-methylpentylamine with oxirane (ethylene oxide) under controlled conditions. The synthetic pathway can be outlined as follows:
This method not only provides a straightforward route to synthesize (2-Methylbutyl)(oxolan-2-ylmethyl)amine but also allows for the exploration of various reaction conditions that can optimize yield and selectivity.
The molecular structure of (2-Methylbutyl)(oxolan-2-ylmethyl)amine can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | C11H23NO |
Molecular Weight | 185.31 g/mol |
IUPAC Name | 2-methyl-N-(oxolan-2-ylmethyl)pentan-1-amine |
InChI | InChI=1S/C11H23NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h10-12H,3-9H2,1-2H3 |
(2-Methylbutyl)(oxolan-2-ylmethyl)amine undergoes several notable chemical reactions:
These reactions are essential for modifying the compound's structure for further applications in research and development.
The mechanism of action for (2-Methylbutyl)(oxolan-2-ylmethyl)amine typically involves its interaction with specific biological targets such as enzymes or receptors within cells. The presence of the oxolan ring may enhance its ability to bind to these targets, potentially influencing biological pathways related to cell signaling or metabolic processes. Detailed studies are necessary to elucidate the exact interactions and effects this compound may exert at the molecular level.
The physical and chemical properties of (2-Methylbutyl)(oxolan-2-ylmethyl)amine include:
(2-Methylbutyl)(oxolan-2-ylmethyl)amine has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a subject of interest for further investigation into its properties and uses.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2